molecular formula C11H20O2 B14334711 6-Octenoic acid, 7-methyl-, ethyl ester CAS No. 109976-58-1

6-Octenoic acid, 7-methyl-, ethyl ester

Cat. No.: B14334711
CAS No.: 109976-58-1
M. Wt: 184.27 g/mol
InChI Key: XJKROIXRLRVDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Octenoic acid, 7-methyl-, ethyl ester is an organic compound with the molecular formula C11H20O2. It is an ester derived from 6-Octenoic acid and ethanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octenoic acid, 7-methyl-, ethyl ester typically involves the esterification of 6-Octenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Octenoic acid, 7-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 6-Octenoic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 6-Octenoic acid.

    Reduction: 6-Octenol.

    Hydrolysis: 6-Octenoic acid and ethanol.

Scientific Research Applications

6-Octenoic acid, 7-methyl-, ethyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-Octenoic acid, 7-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases 6-Octenoic acid and ethanol, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Octenoic acid, 3,7-dimethyl-, methyl ester: Another ester with a similar structure but different substituents.

    Octanoic acid, ethyl ester: An ester with a similar carbon chain length but without the double bond and methyl group.

Uniqueness

6-Octenoic acid, 7-methyl-, ethyl ester is unique due to its specific structure, which includes a double bond and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulation.

Properties

CAS No.

109976-58-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 7-methyloct-6-enoate

InChI

InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h8H,4-7,9H2,1-3H3

InChI Key

XJKROIXRLRVDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.